(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester
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Overview
Description
CVS-1123 is a direct thrombin inhibitor, which means it prevents the enzyme thrombin from converting fibrinogen to fibrin, a key step in blood clot formation. This compound has shown promise in preventing occlusive arterial and venous thrombosis in various animal models, making it a potential therapeutic agent for managing thrombotic vascular diseases .
Preparation Methods
The synthesis of CVS-1123 involves several steps, starting with the preparation of peptidyl argininals. A favored method for synthesizing peptidyl argininals includes the late-stage hydride reduction of a Ng-Cbz-arginine lactam intermediate. this strategy is limited to substrates stable to lithium aluminum hydride. An alternative method involves the guanylation of Boc-ornithinol to give Boc-argininol, which is then coupled with other segments to form the desired compound .
Chemical Reactions Analysis
CVS-1123 primarily undergoes reactions typical of thrombin inhibitors. These include:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Oxidation: CVS-1123 can undergo oxidation reactions, particularly at the guanidino moiety.
Substitution: The compound can participate in substitution reactions, especially involving the arginine residue.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a model compound for studying thrombin inhibition and related biochemical pathways.
Biology: Investigated for its effects on blood coagulation and thrombosis.
Medicine: Potential therapeutic agent for preventing and treating thrombotic vascular diseases, such as coronary artery disease and venous thrombosis.
Industry: Could be used in the development of new anticoagulant drugs and related therapeutic agents
Mechanism of Action
CVS-1123 exerts its effects by directly inhibiting thrombin, an enzyme that plays a crucial role in blood coagulation. Thrombin converts fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, CVS-1123 prevents the formation of fibrin and, consequently, blood clots. This mechanism involves binding to the active site of thrombin, blocking its enzymatic activity .
Comparison with Similar Compounds
CVS-1123 is unique among thrombin inhibitors due to its specific structure and binding affinity. Similar compounds include:
Argatroban: Another direct thrombin inhibitor used clinically for anticoagulation.
Dabigatran: An oral direct thrombin inhibitor used for preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor, used in patients undergoing percutaneous coronary intervention.
Compared to these compounds, CVS-1123 offers unique advantages in terms of its binding properties and potential for oral administration .
Properties
Molecular Formula |
C24H42N6O6 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
methyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-(2-propylpentanoylamino)butanoate |
InChI |
InChI=1S/C24H42N6O6/c1-4-8-16(9-5-2)21(33)29-18(14-20(32)36-3)23(35)30-13-7-11-19(30)22(34)28-17(15-31)10-6-12-27-24(25)26/h15-19H,4-14H2,1-3H3,(H,28,34)(H,29,33)(H4,25,26,27)/t17-,18-,19-/m0/s1 |
InChI Key |
ICMSWQUELAGTTR-FHWLQOOXSA-N |
Isomeric SMILES |
CCCC(CCC)C(=O)N[C@@H](CC(=O)OC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C=O |
Canonical SMILES |
CCCC(CCC)C(=O)NC(CC(=O)OC)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C=O |
Origin of Product |
United States |
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